molecular formula C11H13NO2 B2737927 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one CAS No. 1865196-56-0

3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one

Cat. No.: B2737927
CAS No.: 1865196-56-0
M. Wt: 191.23
InChI Key: JMYLZIQKVILZRB-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one: is a spirocyclic compound that features a furan ring fused to an azaspiro octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the furan ring. One common method involves the reaction of a furan derivative with a suitable azaspiro precursor under controlled conditions. For example, the reaction of 2,3-dihydrofuran with an azaspiro compound in the presence of a catalyst can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.

Chemical Reactions Analysis

Types of Reactions: 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanic acids or other derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products:

    Oxidation: Furanic acids and aldehydes.

    Reduction: Dihydrofuran derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one is primarily related to its antioxidant activity. The compound can interact with reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing them and preventing cellular damage. This activity is attributed to the presence of the furan ring, which can donate electrons to stabilize free radicals .

Comparison with Similar Compounds

Uniqueness: 3-(Furan-2-yl)-2-azaspiro[34]octan-1-one is unique due to its combination of a furan ring with an azaspiro octane structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(furan-2-yl)-2-azaspiro[3.4]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10-11(5-1-2-6-11)9(12-10)8-4-3-7-14-8/h3-4,7,9H,1-2,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYLZIQKVILZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(NC2=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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